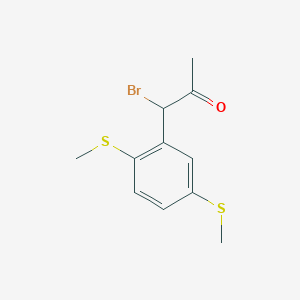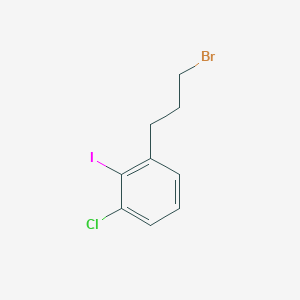
1-(3-Bromopropyl)-3-chloro-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-chloro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, chloro, and iodo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-chloro-2-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of the bromopropyl group. The reaction conditions often involve the use of halogenating agents such as bromine and iodine, along with catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-3-chloro-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and iodine) can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in high-temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols, ketones, or other functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-chloro-2-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and interactions due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-2-iodobenzene involves its ability to participate in various chemical reactions The presence of multiple halogen atoms makes it highly reactive towards nucleophiles and bases The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes
Comparación Con Compuestos Similares
1-Bromo-3-chloropropane: Similar in structure but lacks the iodo group.
1-Iodo-3-chloropropane: Similar but lacks the bromopropyl group.
3-Bromopropylbenzene: Similar but lacks the chloro and iodo groups.
Uniqueness: 1-(3-Bromopropyl)-3-chloro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents provides it with distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H9BrClI |
|---|---|
Peso molecular |
359.43 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-chloro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
Clave InChI |
NXLQGIYDRZGHIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)I)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


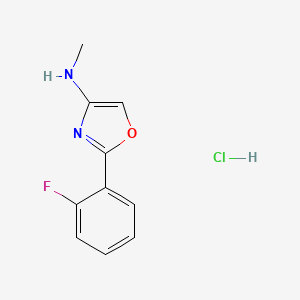
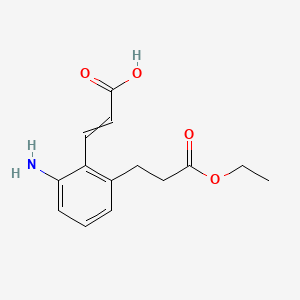
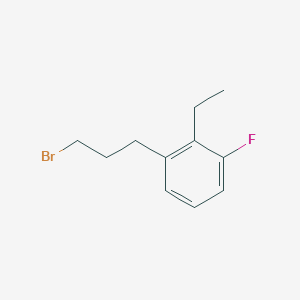
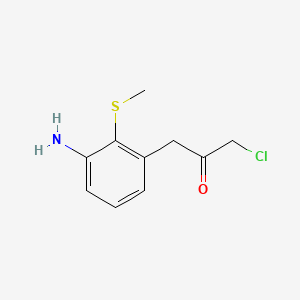

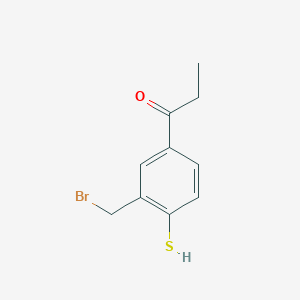
![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)

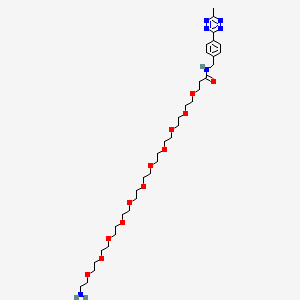
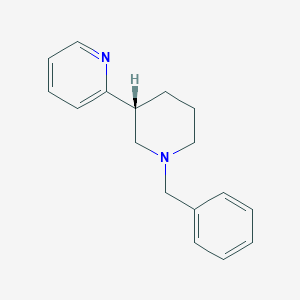

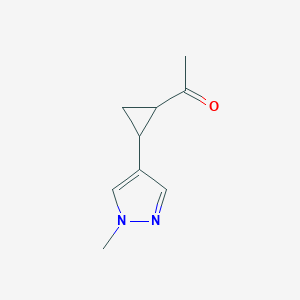
![3,7-Dibenzyl-9,9-dimethyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14048348.png)
